Dmab-anabaseine dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

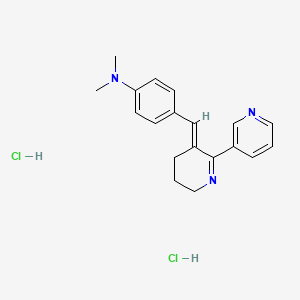

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dmab-anabaseine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dmab-anabaseine dihydrochloride (B599025), a notable derivative of the naturally occurring alkaloid anabaseine (B15009). Dmab-anabaseine, also known as 3-(4-dimethylaminobenzylidene)anabaseine, is a selective partial agonist at α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 and other nicotinic receptors.[1] Its potential cognitive-enhancing effects make it a compound of significant interest in neuropharmacology and drug development.[1][2] This document details the synthetic pathway, purification methods, and extensive characterization of the dihydrochloride salt form, presenting data in a structured format for ease of reference and comparison.

Introduction

Anabaseine, a toxin originally isolated from nemertine worms, serves as a valuable chemical scaffold for the development of novel nicotinic receptor ligands.[3][4] Its reactive imine group allows for the synthesis of various derivatives with tailored selectivity and pharmacological profiles.[4] One such derivative, Dmab-anabaseine, is formed by the condensation of anabaseine with p-dimethylaminobenzaldehyde. This modification results in a compound with selective agonist activity at α7 nAChRs.[3] This guide outlines the detailed procedures for the preparation and rigorous characterization of Dmab-anabaseine dihydrochloride, providing researchers with the necessary information for its synthesis and evaluation.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the initial synthesis of the anabaseine precursor, followed by a condensation reaction to form the Dmab-anabaseine free base, and finally, conversion to its dihydrochloride salt.

Synthesis of Anabaseine

The synthesis of the precursor, anabaseine, can be achieved through various reported methods. One established method, first described by Späth and Mamoli in 1936, involves the reaction of benzoic anhydride (B1165640) with δ-valerolactam to yield N-benzoylpiperidone.[5] This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. Subsequent decarboxylation, ring closure, and amide hydrolysis yield anabaseine.[5] Alternative synthetic strategies have also been developed and can be referenced for process optimization.[5]

Synthesis of Dmab-anabaseine Free Base

The formation of Dmab-anabaseine is achieved through a condensation reaction between anabaseine and p-dimethylaminobenzaldehyde. This reaction is analogous to the formation of other 3-arylidene-anabaseine derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anabaseine (1 equivalent) in a suitable solvent such as ethanol (B145695) or a methanol-dimethylformamide (DMF) mixture.

-

Addition of Aldehyde: To this solution, add p-dimethylaminobenzaldehyde (1.1 equivalents).

-

Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as acetic acid, or a base like piperidine (B6355638) can be added to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (e.g., 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane (B109758) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or alumina. A gradient elution system, for example, hexane (B92381) with an increasing proportion of ethyl acetate (B1210297) or isopropanol (B130326) containing a small amount of triethylamine, can be employed to isolate the pure Dmab-anabaseine free base.

Preparation of this compound

The purified Dmab-anabaseine free base is converted to its more stable and water-soluble dihydrochloride salt.

-

Dissolution: Dissolve the purified Dmab-anabaseine free base in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise with stirring. Alternatively, a solution of HCl in a compatible organic solvent (e.g., HCl in ethanol or diethyl ether) can be used.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be further induced by the addition of a less polar solvent like diethyl ether.

-

Isolation and Drying: The precipitate is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃·2HCl | [6] |

| Molecular Weight | 364.32 g/mol | [6] |

| Appearance | Solid | Inferred |

| Solubility | Soluble in water, ethanol, and DMSO. | [7] |

| CAS Number | 154149-38-9 | [1] |

Spectroscopic Data

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

| Ion | Theoretical m/z | Experimental m/z | Reference |

| [M+H]⁺ (Free Base) | 292.1808 | 292.1811 |

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the molecule. The following data is for the Dmab-anabaseine free base. The dihydrochloride salt will exhibit shifts in the proton and carbon signals, particularly for the atoms near the protonated nitrogen atoms.

¹H NMR (600 MHz, CDCl₃) of Dmab-anabaseine Free Base

| Proton | Chemical Shift (ppm) |

| H-8' | 8.58 (d) |

| H-7' | 8.52 (dd) |

| H-5' | 7.82 (dt) |

| H-6' | 7.30 (dd) |

| H-1 | 7.20 (s) |

| H-3, H-5 | 7.42 (d) |

| H-2, H-6 | 6.70 (d) |

| H-2' | 3.89 (t) |

| H-4' | 2.80 (t) |

| H-3' | 2.00 (m) |

| N(CH₃)₂ | 3.00 (s) |

¹³C NMR (Predicted) of Dmab-anabaseine Free Base

| Carbon | Predicted Chemical Shift (ppm) |

| C=N (Imine) | ~165-170 |

| Aromatic C-H | ~110-150 |

| Aromatic C-N | ~150 |

| Aromatic C-C | ~120-140 |

| CH₂ (Piperidine ring) | ~20-50 |

| N(CH₃)₂ | ~40 |

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (salt) | ~2400-3200 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-2960 |

| C=N stretch (imine) | ~1640-1660 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-N stretch | ~1250-1350 |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is used to determine the purity of the synthesized compound.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | A gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) or formic acid. |

| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 260 nm or the λmax of the chromophore). |

| Purity | ≥98% |

Signaling Pathways and Experimental Workflows

Dmab-anabaseine exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors.

Mechanism of Action

Dmab-anabaseine acts as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[1] The binding of Dmab-anabaseine to α7 nAChRs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and activation of downstream signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The structural basis for GTS-21 selectivity between human and rat nicotinic alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.okstate.edu [scholars.okstate.edu]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. mdpi.com [mdpi.com]

- 7. scholars.okstate.edu [scholars.okstate.edu]

The Discovery and Scientific History of Dmab-anabaseine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), a synthetic derivative of the natural marine toxin anabaseine (B15009), has emerged as a significant pharmacological tool in the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the discovery, history, and key experimental data associated with this compound. It details its synthesis, purification, and characterization, along with comprehensive experimental protocols for its study. Dmab-anabaseine dihydrochloride is characterized as a selective partial agonist of the α7 nicotinic acetylcholine receptor and an antagonist of the α4β2 subtype, a dual activity that has positioned it as a valuable probe for investigating the roles of these receptors in cognitive function and neurological disorders.

Introduction: From Marine Toxin to Neuromodulator

The story of this compound begins with the discovery of its parent compound, anabaseine. Anabaseine is a neurotoxic alkaloid first isolated from marine nemertean worms, which use it to paralyze their prey.[1] Structurally similar to nicotine, anabaseine was found to be a potent agonist at various nAChRs.[2]

The therapeutic potential of modulating nAChRs, particularly the α7 subtype, for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia, spurred further research into anabaseine and its derivatives.[3][4] Pioneering work by researchers such as Dr. William R. Kem at the University of Florida was instrumental in exploring the structure-activity relationships of anabaseine analogs.[1][5] This research led to the synthesis of a series of benzylidene-anabaseines, including the well-known compound GTS-21 (also known as DMXB-A or 3-(2,4-dimethoxybenzylidene)anabaseine), which entered clinical trials for its cognitive-enhancing properties.[4]

Dmab-anabaseine, or 3-(4-dimethylaminobenzylidene)anabaseine (B1243139), was synthesized as part of these efforts to create more selective and potent α7 nAChR ligands.[6][7] Its synthesis involves the reaction of anabaseine with p-dimethylaminobenzaldehyde, also known as Ehrlich's reagent.[6][7] The dihydrochloride salt form enhances its solubility in aqueous solutions for experimental use.

Physicochemical Properties and Characterization

This compound is typically supplied as a solid. Key physicochemical properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₉H₂₁N₃ · 2HCl |

| Molecular Weight | 364.32 g/mol |

| Appearance | Solid |

| CAS Number | 154149-38-9 |

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): Proton NMR data for the free base confirms the structure of Dmab-anabaseine. Key assignments include resonances for the hydrogens on the heterocyclic rings and the dimethylaminobenzylidene moiety.[7]

-

Mass Spectrometry: The mass spectrum of Dmab-anabaseine would show a molecular ion peak corresponding to the mass of the free base (C₁₉H₂₁N₃), which is approximately 291.17 g/mol .

Pharmacological Profile: A Dual-Acting Nicotinic Ligand

This compound exhibits a distinct pharmacological profile, acting as a selective partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs.[8][9] This dual activity makes it a valuable tool for dissecting the specific roles of these two major nAChR subtypes in the central nervous system.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Dmab-anabaseine and related anabaseine derivatives. It is important to note that values can vary depending on the experimental system (e.g., cell type, radioligand, and assay conditions).

| Compound | Receptor Subtype | Assay Type | Species | Ki (μM) | EC₅₀ (μM) | IC₅₀ (μM) | Reference(s) |

| Anabaseine | α7 nAChR | Radioligand Binding ([¹²⁵I]α-Bungarotoxin) | Rat | - | - | - | [2] |

| α7 nAChR | Electrophysiology (Oocyte) | Xenopus | - | - | - | [2] | |

| α4β2 nAChR | Radioligand Binding | Rat | - | - | - | [2] | |

| GTS-21 (DMXB-A) | α7 nAChR | Radioligand Binding ([¹²⁵I]α-Bungarotoxin) | Rat | 0.31 | - | - | [10] |

| α7 nAChR | Radioligand Binding ([¹²⁵I]α-Bungarotoxin) | Human | 23 | - | - | [10] | |

| α7 nAChR | Electrophysiology (Oocyte) | Rat | - | - | - | [10] | |

| α7 nAChR | Electrophysiology (Oocyte) | Human | - | - | - | [10] | |

| 4-OH-GTS-21 | α7 nAChR | Radioligand Binding ([¹²⁵I]α-Bungarotoxin) | Rat | 0.45 | - | - | [10] |

| α7 nAChR | Radioligand Binding ([¹²⁵I]α-Bungarotoxin) | Human | 0.17 | - | - | [10] |

Note: Specific quantitative data for this compound is not as extensively published in a consolidated format as for GTS-21. Researchers should refer to primary literature for specific values relevant to their experimental setup.

Signaling Pathways and Experimental Workflows

The activation of α7 nAChRs by Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.

A typical experimental workflow to investigate the effects of Dmab-anabaseine on a specific cellular response, such as ERK phosphorylation, is outlined below.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of 3-(4-dimethylaminobenzylidene)anabaseine

Materials:

-

Anabaseine

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve anabaseine in absolute ethanol.

-

Add an equimolar amount of p-dimethylaminobenzaldehyde to the solution.

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product is 3-(4-dimethylaminobenzylidene)anabaseine.

Purification and Dihydrochloride Salt Formation

Purification:

-

Purify the crude 3-(4-dimethylaminobenzylidene)anabaseine using silica (B1680970) gel column chromatography.

-

A suitable eluent system would be a gradient of methanol (B129727) in dichloromethane.

-

Collect fractions containing the desired product, identified by TLC analysis.

-

Combine the pure fractions and evaporate the solvent.

Dihydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of anhydrous ethanol.

-

Slowly add two equivalents of a solution of HCl in ethanol while stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Characterization

-

¹H and ¹³C NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the salt) and acquire ¹H and ¹³C NMR spectra.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the agonist activity of Dmab-anabaseine at α7 nAChRs.

Materials:

-

Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing human α7 nAChRs.

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).

-

Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, pH 7.3).

-

This compound stock solution.

Procedure:

-

Prepare cells expressing α7 nAChRs.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply Dmab-anabaseine at various concentrations using a perfusion system.

-

Record the inward currents evoked by the compound.

-

Construct a dose-response curve to determine the EC₅₀.

Calcium Imaging

Objective: To visualize and quantify the increase in intracellular calcium concentration upon α7 nAChR activation by Dmab-anabaseine.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) endogenously or exogenously expressing α7 nAChRs.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Fluorescence microscope with a camera and appropriate filter sets.

-

Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

This compound stock solution.

Procedure:

-

Plate cells on glass-bottom dishes.

-

Load the cells with Fluo-4 AM according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence image.

-

Apply Dmab-anabaseine to the cells.

-

Record the change in fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F₀).

Western Blot for ERK Phosphorylation

Objective: To determine if Dmab-anabaseine induces the phosphorylation of ERK as a downstream signaling event of α7 nAChR activation.

Materials:

-

Neuronal cell line expressing α7 nAChRs.

-

This compound.

-

Cell lysis buffer.

-

Protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Treat cells with Dmab-anabaseine for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-ERK and total ERK.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the image.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound, born from the study of a natural marine toxin, has become a valuable pharmacological agent for the investigation of nicotinic acetylcholine receptors. Its dual action as a partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs provides a unique tool for researchers to explore the distinct physiological and pathological roles of these receptor subtypes. The experimental protocols detailed in this guide offer a framework for the continued investigation of this and similar compounds, with the ultimate goal of advancing our understanding of neurotransmission and developing novel therapeutics for neurological and psychiatric disorders.

References

- 1. acs.org [acs.org]

- 2. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTS-21 - Wikipedia [en.wikipedia.org]

- 5. William R. Kem, Ph.D. » Department of Pharmacology & Therapeutics » College of Medicine » University of Florida [pharmacology.med.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of the Nicotinic Receptor Toxin Anabaseine in a Polystiliferan Nemertean | MDPI [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Dmab-anabaseine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the natural alkaloid anabaseine (B15009), exhibiting a distinct pharmacological profile as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist of the α4β2 nAChR. This dual activity positions it as a compound of interest for therapeutic development, particularly in the context of cognitive enhancement and neuroprotection. This document provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

Dmab-anabaseine dihydrochloride's primary mechanism of action is centered on its interaction with two major subtypes of nicotinic acetylcholine receptors in the central nervous system:

-

α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Dmab-anabaseine acts as a partial agonist at this receptor subtype.[1] The α7 nAChR is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium ions (Ca²⁺).[2] This influx of Ca²⁺ serves as a critical second messenger, initiating a cascade of downstream signaling events. The partial agonism of Dmab-anabaseine implies that it binds to and activates the receptor, but with lower efficacy than a full agonist like acetylcholine. This property can be advantageous therapeutically, as it may provide a more modulated and sustained receptor activation, potentially reducing the likelihood of receptor desensitization and downstream adverse effects.

-

α4β2 Nicotinic Acetylcholine Receptor (α4β2 nAChR): In contrast to its effect on α7 nAChRs, Dmab-anabaseine functions as an antagonist at α4β2 nAChRs.[1][3][4] This receptor subtype is the most abundant nicotinic receptor in the brain and is critically involved in the reinforcing effects of nicotine. By blocking the activity of α4β2 nAChRs, Dmab-anabaseine can modulate cholinergic signaling in distinct neuronal circuits, which may contribute to its overall pharmacological profile.

This dual-action mechanism, characterized by the selective activation of α7 nAChRs and inhibition of α4β2 nAChRs, is believed to underlie the cognition-enhancing effects observed in preclinical studies.[1][3][4]

Quantitative Pharmacological Data

Table 1: Functional Activity of this compound at α7 nAChR

| Parameter | Receptor Subtype | Species/Expression System | Value | Reference |

| EC50 | human α7 nAChR | Xenopus oocytes | 21 µM | [5] |

Table 2: Comparative Binding Affinities and Functional Potencies of Anabaseine Derivatives

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| 3-(4)-dimethylaminocinnamylidine anabaseine (DMAC) * | α7 (putative) | [125I]α-bungarotoxin binding | Ki | Most potent among tested derivatives | [6] |

| α4β2 (putative) | [3H]cytisine binding | Ki | Least potent among tested derivatives | [6] | |

| α7 | Functional Assay (Xenopus oocytes) | Agonist Activity | More potent than nicotine, ACh, and anabaseine | [6] | |

| α4β2 | Functional Assay (Xenopus oocytes) | Agonist Activity | Little activity | [6] | |

| GTS-21 (DMXBA) | rat α7 | [125I]α-bungarotoxin binding | Ki | 0.31 µM | [7] |

| human α7 | [125I]α-bungarotoxin binding | Ki | 23 µM | [7] | |

| 4OH-GTS-21 (metabolite of GTS-21) | human α7 | [125I]α-bungarotoxin binding | Ki | 0.17 µM | [7] |

| rat α7 | [125I]α-bungarotoxin binding | Ki | 0.45 µM | [7] |

*Note: DMAC is a close structural analog of Dmab-anabaseine.

Downstream Signaling Pathways

The partial agonism of Dmab-anabaseine at α7 nAChRs triggers a series of intracellular signaling cascades, primarily initiated by the influx of Ca²⁺. These pathways are implicated in neuroprotection, synaptic plasticity, and anti-inflammatory responses.

As depicted in Figure 1, the binding of Dmab-anabaseine to the α7 nAChR leads to calcium influx. This increase in intracellular calcium can activate several key signaling pathways:

-

PI3K/Akt Pathway: This pathway is a major contributor to cell survival and neuroprotection.[8][9] Activation of Akt (Protein Kinase B) leads to the phosphorylation of various downstream targets that inhibit apoptosis and promote neuronal resilience.

-

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway is critically involved in mediating anti-inflammatory responses.[10] Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

The pharmacological profile of this compound and related compounds has been characterized using standard in vitro and in vivo methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation: Tissues (e.g., rat brain cortex) or cultured cells expressing the nAChR subtype of interest are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [125I]α-bungarotoxin for α7 nAChRs or [3H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound (Dmab-anabaseine).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp / Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional activity (agonism or antagonism) of a compound on ion channels, such as nAChRs, expressed in a cellular system like Xenopus oocytes or mammalian cell lines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 154149-38-9 | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

Pharmacological Profile of Dmab-anabaseine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as 3-(4-dimethylaminobenzylidene)anabaseine, is a synthetic derivative of the marine toxin anabaseine. It has garnered significant interest in the field of neuroscience due to its selective activity on nicotinic acetylcholine (B1216132) receptors (nAChRs) and its potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the pharmacological profile of Dmab-anabaseine dihydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Pharmacological Characteristics

This compound exhibits a dualistic activity profile on neuronal nAChRs. It acts as a partial agonist at α7-containing nAChRs and as an antagonist at α4β2 nAChRs .[1][2] This selective modulation of nAChR subtypes is believed to underlie its cognition-enhancing effects, which have been observed in preclinical studies.[1][3]

Quantitative Pharmacological Data

While specific binding affinity (Ki) and potency (EC50/IC50) values for this compound are not extensively reported in publicly available literature, data for the closely related and well-studied benzylidene-anabaseine analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), provides valuable insight into the expected pharmacological profile.

Table 1: In Vitro Receptor Binding and Functional Activity of Benzylidene-Anabaseine Analogs

| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |

| DMXBA (GTS-21) | Muscle-type nAChR | Inhibition of ACh-mediated depolarization | IC50: 6.6 ± 1.2 µM | Human (TE671 cells) | [4] |

| 4OH-DMXBA | Muscle-type nAChR | Inhibition of ACh-mediated depolarization | IC50: 10.0 ± 2.8 µM | Human (TE671 cells) | [4] |

| 4OH-DMXBA | Muscle-type nAChR | Agonist-induced depolarization | EC50: 1.98 ± 0.15 µmol·L−1 | Human (TE671 cells) | [4] |

Note: 4OH-DMXBA is a primary metabolite of DMXBA.

Table 2: In Vivo Efficacy of this compound

| Study Type | Animal Model | Dosage & Administration | Key Finding | Reference |

| Cognitive Enhancement | Aged male Sprague-Dawley rats (22-24 months) | 2 mg/kg; i.p.; daily for 30 days | Enhanced reference memory in 17-arm radial maze testing. | [1][3] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibition constant (Ki) of Dmab-anabaseine for α7 and α4β2 nAChRs.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain tissue).

-

Radioligand specific for the receptor subtype (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of Dmab-anabaseine.

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of Dmab-anabaseine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (General Protocol)

This electrophysiological technique is used to characterize the functional activity of ion channels, such as nAChRs, expressed in Xenopus oocytes.

Objective: To determine if Dmab-anabaseine acts as an agonist or antagonist at specific nAChR subtypes and to quantify its potency (EC50 or IC50).

Materials:

-

Mature Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2).

-

Microinjection setup.

-

Two-electrode voltage-clamp amplifier and recording setup.

-

Recording chamber and perfusion system.

-

Recording solution (e.g., Ba²⁺ Ringer's solution).

-

Acetylcholine (ACh) and Dmab-anabaseine solutions.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Microinject the cRNA for the nAChR subunits into the oocytes.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: To test for agonist activity, apply increasing concentrations of Dmab-anabaseine and record the induced currents.

-

Antagonist Application: To test for antagonist activity, co-apply a fixed concentration of ACh with increasing concentrations of Dmab-anabaseine and measure the inhibition of the ACh-induced current.

-

Data Analysis: For agonist activity, plot the current response against the Dmab-anabaseine concentration to determine the EC50 value. For antagonist activity, plot the percentage of inhibition against the Dmab-anabaseine concentration to determine the IC50 value.

17-Arm Radial Arm Maze for Cognitive Enhancement in Rats

This behavioral task is used to assess spatial learning and memory.

Objective: To evaluate the effect of Dmab-anabaseine on reference and working memory.

Apparatus:

-

A 17-arm radial maze with a central platform from which all arms radiate. Food wells are located at the end of each arm.

Procedure:

-

Habituation: For several days, allow the rats to explore the maze and consume food rewards placed throughout the arms to familiarize them with the apparatus.

-

Training:

-

Bait a subset of the arms (e.g., 8 out of 17) with a food reward. The location of the baited arms remains consistent for each rat throughout the experiment (reference memory component).

-

Place a rat on the central platform and allow it to explore the maze and consume the rewards.

-

A trial ends when the rat has consumed all the rewards or after a set time limit.

-

An entry into a never-baited arm is recorded as a reference memory error.

-

Re-entry into an already visited baited arm within the same trial is recorded as a working memory error.

-

-

Drug Administration: Administer Dmab-anabaseine (e.g., 2 mg/kg, i.p.) or vehicle daily, a set time before each training session.

-

Data Collection and Analysis: Record the number of reference and working memory errors for each rat over the training period. Compare the performance of the Dmab-anabaseine-treated group with the control group to assess the effects on learning and memory.

Signaling Pathways

Activation of α7 nAChRs by agonists like Dmab-anabaseine initiates several downstream signaling cascades that are implicated in its neuroprotective and anti-inflammatory effects.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent due to its selective action on nAChRs. Its ability to act as a partial agonist at α7 nAChRs while antagonizing α4β2 receptors provides a unique mechanism for cognitive enhancement. Further research is warranted to fully elucidate its pharmacokinetic profile, long-term safety, and precise therapeutic potential in various neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the continued investigation of Dmab-anabaseine and related compounds.

References

A Technical Guide to the Purity Analysis of Dmab-anabaseine Dihydrochloride by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodology for determining the purity of Dmab-anabaseine dihydrochloride (B599025), a potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, using reverse-phase high-performance liquid chromatography (RP-HPLC). The document outlines a detailed experimental protocol, including instrumentation, chromatographic conditions, and sample preparation. Furthermore, it presents a structured approach to data analysis and interpretation for accurate purity assessment. This guide is intended to serve as a valuable resource for researchers, quality control analysts, and drug development professionals working with this and structurally related compounds.

Introduction

Dmab-anabaseine, also known as 3-(4-Dimethylaminobenzylidene)anabaseine, is a synthetic derivative of anabaseine, a natural toxin found in certain marine worms. As a dihydrochloride salt, it exhibits improved solubility and stability, making it suitable for research and potential therapeutic applications. Dmab-anabaseine is a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors.[1] Its selective activity has prompted investigations into its potential for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia.

Given its therapeutic potential, the accurate determination of the purity of Dmab-anabaseine dihydrochloride is critical for ensuring the reliability and reproducibility of preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. Commercial suppliers of this compound typically report a purity of ≥98% as determined by HPLC, underscoring the importance of this analytical method.[1][2]

This guide provides a detailed RP-HPLC method for the purity analysis of this compound, intended to be adaptable for implementation in a variety of laboratory settings.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. The diagram below illustrates the simplified signaling pathway initiated by the binding of an agonist to the α7 nAChR.

Experimental Protocol: HPLC Purity Analysis

This section details the recommended experimental setup and procedure for the purity analysis of this compound.

Materials and Reagents

-

This compound reference standard and sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Trifluoroacetic acid (TFA), analytical grade

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is suitable:

-

Solvent degasser

-

Binary or quaternary pump

-

Autosampler

-

Thermostatted column compartment

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

| Parameter | Recommended Setting |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes, then hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Sample Preparation

-

Standard Solution: Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1.0 mg/mL stock solution.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

The workflow for sample preparation and analysis is depicted in the following diagram:

Data Presentation and Analysis

System Suitability

Before analyzing the samples, a system suitability test should be performed by injecting the standard solution five times. The results should meet the criteria outlined in the table below to ensure the HPLC system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) for Retention Time | ≤ 1.0% |

Purity Calculation

The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data

The following table presents example data from a hypothetical purity analysis of a this compound sample.

| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area % |

| 1 | 4.2 | 1500 | 0.15 |

| 2 | 12.5 (Main Peak) | 995000 | 99.50 |

| 3 | 15.8 | 2500 | 0.25 |

| 4 | 18.1 | 1000 | 0.10 |

| Total | 1,000,000 | 100.00 |

In this example, the purity of the this compound sample is calculated to be 99.50%.

Conclusion

The RP-HPLC method detailed in this guide provides a robust and reliable approach for the purity assessment of this compound. Adherence to the outlined experimental protocol and system suitability criteria will ensure the generation of accurate and reproducible data, which is essential for the quality control and advancement of research involving this important neurological compound. The provided workflow and data presentation structures offer a clear framework for implementing this analytical procedure in a laboratory setting.

References

Unraveling the Molecular Interactions of Dmab-anabaseine dihydrochloride with the α7 Nicotinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Dmab-anabaseine dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Dmab-anabaseine, also known as GTS-21 or DMXBA, has garnered significant interest for its potential therapeutic applications in cognitive disorders and inflammatory conditions. This document synthesizes key quantitative data, details common experimental protocols used to characterize its activity, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

Dmab-anabaseine dihydrochloride selectively binds to and activates the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in the central nervous system and on various immune cells. As a partial agonist, it elicits a submaximal receptor response compared to the endogenous agonist, acetylcholine. This property is crucial as it may reduce the likelihood of receptor desensitization and excitotoxicity associated with full agonists. The primary human metabolite of Dmab-anabaseine, 3-(4-hydroxy-2-methoxybenzylidene)anabaseine (4OH-DMXBA), also demonstrates significant activity at the α7 nAChR and is believed to contribute to the overall pharmacological effects of the parent compound.[1]

The activation of the α7 nAChR by Dmab-anabaseine leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. This influx of calcium is a critical initiating event that triggers a cascade of downstream intracellular signaling pathways, including the JAK2/STAT3 and PI3K/Akt pathways. These pathways are implicated in the compound's observed neuroprotective and anti-inflammatory effects.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound and its primary metabolite have been characterized across various studies. The following tables summarize key quantitative data, providing a comparative view of their interaction with the α7 nAChR.

Table 1: Binding Affinity (Ki) of Dmab-anabaseine and its Metabolite for α7 nAChR

| Compound | Preparation | Radioligand | Ki (µM) | Reference |

| Dmab-anabaseine (GTS-21) | Rat PC12 cell membranes | [¹²⁵I]α-bungarotoxin | 0.31 | [2] |

| Dmab-anabaseine (GTS-21) | Human SK-N-SH cell membranes | [¹²⁵I]α-bungarotoxin | 23 | [2] |

| 4OH-DMXBA | Rat PC12 cell membranes | [¹²⁵I]α-bungarotoxin | 0.45 | [2] |

| 4OH-DMXBA | Human SK-N-SH cell membranes | [¹²⁵I]α-bungarotoxin | 0.17 | [2] |

Table 2: Functional Efficacy (EC50) of Dmab-anabaseine and its Metabolite at α7 nAChR

| Compound | Expression System | Assay | EC50 (µM) | Reference |

| Dmab-anabaseine (GTS-21) | Xenopus oocytes (rat α7) | Electrophysiology (Net Charge) | 1.1 | [3] |

| Dmab-anabaseine (GTS-21) | Xenopus oocytes (human α7) | Electrophysiology (Net Charge) | 1.8 | [3] |

| 4OH-DMXBA | Xenopus oocytes (rat α7) | Electrophysiology (Net Charge) | 0.4 | [3] |

| 4OH-DMXBA | Xenopus oocytes (human α7) | Electrophysiology (Net Charge) | 0.5 | [3] |

Experimental Protocols

The characterization of Dmab-anabaseine's interaction with the α7 nAChR relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of Dmab-anabaseine for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of Dmab-anabaseine.

Materials:

-

Cell membranes expressing α7 nAChRs (e.g., from PC12 or SK-N-SH cells).

-

Radioligand: [¹²⁵I]α-bungarotoxin.

-

This compound stock solution.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing α7 nAChRs in a suitable buffer and prepare a membrane fraction through differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [¹²⁵I]α-bungarotoxin (typically at or below its Kd).

-

A range of concentrations of this compound.

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known α7 nAChR ligand, e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Dmab-anabaseine. Plot the percentage of specific binding against the logarithm of the Dmab-anabaseine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique directly measures the ion flow through the α7 nAChR channel upon activation by Dmab-anabaseine, providing information on the compound's efficacy and potency.

Objective: To determine the EC50 and maximal efficacy (Imax) of Dmab-anabaseine.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human or rat α7 nAChR subunit.

-

This compound solutions of varying concentrations.

-

Recording solution (e.g., ND96).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microinjection setup.

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject each oocyte with the cRNA for the α7 nAChR and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application: Apply solutions of Dmab-anabaseine at various concentrations to the oocyte for a short duration.

-

Data Acquisition: Record the inward current generated by the influx of cations through the activated α7 nAChR channels.

-

Data Analysis: Measure the peak current response or the net charge transfer for each concentration of Dmab-anabaseine. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.

Calcium Imaging

This assay visualizes and quantifies the increase in intracellular calcium concentration that occurs upon α7 nAChR activation by Dmab-anabaseine.

Objective: To measure the functional response of cells expressing α7 nAChRs to Dmab-anabaseine.

Materials:

-

Cells expressing α7 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound solutions.

-

Fluorescence microscope or plate reader with imaging capabilities.

Procedure:

-

Cell Culture and Dye Loading: Culture the cells on glass-bottom dishes or microplates. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Acquire baseline fluorescence images or readings before the application of the agonist.

-

Agonist Application: Add a solution of Dmab-anabaseine to the cells.

-

Image/Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF/F₀) to determine the magnitude of the calcium response. Dose-response curves can be generated by applying different concentrations of Dmab-anabaseine.

Visualizations

Signaling Pathways

The binding of Dmab-anabaseine to the α7 nAChR initiates a cascade of intracellular events. The following diagram illustrates the key downstream signaling pathways activated by this interaction.

Caption: Dmab-anabaseine binding to α7 nAChR triggers Ca²⁺ influx, activating JAK2/STAT3 and PI3K/Akt pathways.

Experimental Workflow

The characterization of a novel α7 nAChR agonist like Dmab-anabaseine follows a logical progression of experiments to determine its binding, functional, and cellular effects.

Caption: Workflow for characterizing α7 nAChR agonists, from binding affinity to cellular signaling.

References

- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of 3-(4-hydroxy, 2-Methoxybenzylidene)anabaseine selectivity and activity at human and rat alpha-7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the naturally occurring marine toxin anabaseine. It has garnered significant interest within the scientific community for its selective pharmacological profile as a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR. This dual activity positions Dmab-anabaseine as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cholinergic deficits, such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of Dmab-anabaseine, including its mechanism of action, pharmacological properties, and key experimental findings. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive function, has emerged as a key target for the treatment of cognitive impairments.[1] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates a cascade of downstream signaling pathways integral to synaptic plasticity, learning, and memory.[2] Dmab-anabaseine dihydrochloride has been identified as a selective ligand for this receptor, demonstrating the potential to enhance cognitive function.[3] This guide will delve into the technical details of its pharmacology and the experimental methodologies used to characterize its activity.

Chemical Properties

| Property | Value |

| Chemical Name | 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride |

| Molecular Formula | C₁₉H₂₁N₃·2HCl |

| Molecular Weight | 364.32 g/mol |

| CAS Number | 154149-38-9 |

Pharmacological Profile

Dmab-anabaseine exhibits a dualistic activity on nicotinic acetylcholine receptors. It acts as a partial agonist at the α7 nAChR while simultaneously functioning as an antagonist at the α4β2 nAChR subtype.[3] This selectivity is crucial as the α4β2 receptor is primarily associated with the addictive properties of nicotine (B1678760).

Data Presentation: Receptor Binding and Functional Activity

| Compound | Receptor Subtype | Assay Type | Value | Species | Reference |

| GTS-21 (DMXBA) | α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin displacement) | Ki = ~0.13 µM | Rat Brain | [4] |

| 4OH-DMXBA (metabolite) | α7 nAChR | Radioligand Binding ([¹²⁵I]α-bungarotoxin displacement) | Ki = ~0.24 µM | Rat Brain | [4] |

| GTS-21 (DMXBA) | α4β2 nAChR | Antagonist Activity | Moderately Potent | Rat | [1] |

Note: This table includes data for GTS-21, a close structural analog of Dmab-anabaseine, to provide an indication of the expected pharmacological properties.

Signaling Pathways

Activation of the α7 nAChR by Dmab-anabaseine initiates a cascade of intracellular signaling events, primarily triggered by an influx of calcium (Ca²⁺).[2] This leads to the modulation of several key pathways involved in neuronal survival, synaptic plasticity, and inflammation.

Key Downstream Signaling Cascades

-

PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective effects, promoting cell survival and inhibiting apoptosis.[2]

-

JAK2/STAT3 Pathway: This pathway is implicated in the anti-inflammatory effects mediated by α7 nAChR activation.[2]

-

cAMP/PKA Pathway: Recent studies have shown that α7 nAChR activation can lead to an increase in intracellular cAMP levels, activating Protein Kinase A (PKA), which is involved in synaptic transmission and cognitive function.[5]

-

NF-κB Pathway: Activation of α7 nAChRs can inhibit the pro-inflammatory NF-κB signaling pathway.[6]

Visualization of Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological and functional effects of Dmab-anabaseine.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of Dmab-anabaseine for α7 and α4β2 nAChRs.

Objective: To determine the inhibition constant (Ki) of Dmab-anabaseine at α7 and α4β2 nAChRs.

Materials:

-

Rat brain tissue homogenates or cell lines expressing the target receptors.

-

Radioligands: [¹²⁵I]α-bungarotoxin (for α7 nAChR) or [³H]epibatidine (for α4β2 nAChR).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare membrane homogenates from rat brain tissue or cultured cells expressing the receptor of interest.

-

In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of Dmab-anabaseine to the membrane preparation.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine or unlabeled Dmab-anabaseine).

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of Dmab-anabaseine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cognitive Enhancement: Radial Arm Maze

This protocol is based on studies investigating the cognition-enhancing effects of Dmab-anabaseine in rats.[3]

Objective: To assess the effect of Dmab-anabaseine on spatial working and reference memory in rats.

Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm.

Animals: Adult male rats.

Procedure:

-

Habituation: For several days, allow the rats to explore the maze and consume food rewards placed in all arms.

-

Training:

-

Bait a specific subset of arms (e.g., four out of eight) with a food reward. The baited arms remain consistent for each rat throughout the experiment (reference memory component).

-

Place the rat in the center of the maze and allow it to explore and consume the rewards.

-

A trial ends when the rat has consumed all the rewards or after a set time limit (e.g., 10 minutes).

-

-

Drug Administration: Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 30 days) before the daily maze trial.[3]

-

Testing:

-

Record the number of working memory errors (re-entry into an arm already visited within the same trial).

-

Record the number of reference memory errors (entry into an arm that is never baited).

-

Record the time taken to complete the maze.

-

-

Data Analysis: Compare the number of errors and the completion time between the Dmab-anabaseine-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound presents a compelling profile as a selective α7 nAChR partial agonist with antagonistic properties at the α4β2 subtype. Its demonstrated ability to enhance cognitive performance in preclinical models, coupled with a potentially favorable side-effect profile due to its α4β2 antagonism, underscores its therapeutic potential. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this promising compound and its potential applications in the treatment of cognitive disorders. Further research is warranted to fully elucidate its quantitative pharmacological parameters and to translate these preclinical findings into clinical benefits.

References

- 1. The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Interaction of benzylidene-anabaseine analogues with agonist and allosteric sites on muscle nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]

Understanding the Antagonist Activity of Dmab-anabaseine dihydrochloride at α4β2 Nicotinic Acetylcholine Receptors (nAChRs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is recognized as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist at the α4β2 nAChR subtype.[1] While its cognition-enhancing effects have been noted, a detailed quantitative characterization of its antagonist activity at α4β2 nAChRs is not extensively documented in publicly available literature.[1] This guide provides a comprehensive overview of the methodologies and conceptual frameworks required to fully characterize the antagonist properties of Dmab-anabaseine dihydrochloride at α4β2 nAChRs. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols and data interpretation strategies. This document outlines detailed procedures for radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology, which are pivotal for determining key pharmacological parameters such as binding affinity (Ki) and functional inhibition (IC50). Furthermore, it presents a structured approach to data presentation and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to α4β2 Nicotinic Acetylcholine Receptors

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the central nervous system and serves as a critical target for therapeutic development in various neurological and psychiatric disorders, including nicotine (B1678760) addiction, Alzheimer's disease, and Parkinson's disease. These receptors are ligand-gated ion channels that, upon activation by the endogenous neurotransmitter acetylcholine or exogenous ligands like nicotine, allow the influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization and modulation of neurotransmitter release. The α4β2 nAChRs can assemble in two primary stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, each exhibiting distinct pharmacological and biophysical properties. Antagonists of these receptors can modulate cholinergic signaling and have therapeutic potential in managing conditions associated with excessive nicotinic stimulation.

Quantitative Data Presentation

Table 1: Radioligand Binding Affinity of this compound at α4β2 nAChRs

| Radioligand | Cell Line/Tissue | Dmab-anabaseine Ki (nM) | Hill Slope (nH) | Reference Compound | Reference Ki (nM) |

| [3H]-Epibatidine | HEK293 cells expressing human α4β2 nAChRs | Data to be determined | Data to be determined | Nicotine | Example: 1.5 ± 0.2 |

| [3H]-Cytisine | Rat brain membranes | Data to be determined | Data to be determined | Dihydro-β-erythroidine (DHβE) | Example: 25 ± 3 |

Table 2: Functional Antagonist Potency of this compound at α4β2 nAChRs

| Agonist | Agonist Concentration | Cell Line | Dmab-anabaseine IC50 (µM) | Hill Slope (nH) | Type of Antagonism |

| Acetylcholine | EC50 | Xenopus laevis oocytes expressing human α4β2 nAChRs | Data to be determined | Data to be determined | Competitive/Non-competitive |

| Epibatidine | EC50 | HEK293 cells expressing human α4β2 nAChRs | Data to be determined | Data to be determined | Competitive/Non-competitive |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the antagonist activity of this compound at α4β2 nAChRs. These protocols are based on established procedures for studying nAChR pharmacology.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the binding affinity (Ki) of a compound to a receptor. Competition binding assays, where the unlabeled compound of interest competes with a radiolabeled ligand for the receptor binding site, are commonly employed.

Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nAChR.

Materials:

-

Cell membranes from HEK293 cells stably expressing human α4β2 nAChRs or rat brain homogenates.

-

Radioligand: [3H]-Epibatidine or [3H]-Cytisine.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

A range of concentrations of unlabeled this compound.

-

Membrane preparation (typically 50-100 µg of protein per well).

-

For non-specific binding determination, add a high concentration of a known α4β2 ligand (e.g., 100 µM nicotine) in separate wells.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the functional effects of a compound on ion channels expressed in Xenopus laevis oocytes. It allows for the measurement of ion currents elicited by an agonist and the inhibitory effect of an antagonist.

Objective: To determine the functional antagonist potency (IC50) and mechanism of inhibition of this compound at α4β2 nAChRs.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human α4 and β2 nAChR subunits.

-

Oocyte recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4).

-

Agonist (e.g., acetylcholine or epibatidine).

-

This compound.

-

Two-electrode voltage clamp amplifier and data acquisition system.

Protocol:

-

Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject oocytes with a mixture of α4 and β2 subunit cRNA and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Agonist Application: Apply a concentration of agonist that elicits a submaximal response (e.g., EC20 or EC50) to obtain a stable baseline current.

-

Antagonist Application: Co-apply the agonist with increasing concentrations of this compound and record the resulting current. To investigate the mechanism of antagonism, Dmab-anabaseine can be pre-applied before the co-application with the agonist.

-

Data Analysis: Measure the peak current amplitude in the presence of each concentration of the antagonist. Normalize the data to the control agonist response. Plot the normalized current as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the shift in the agonist dose-response curve in the presence of different fixed concentrations of the antagonist.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of an α4β2 nAChR and the point of intervention for an antagonist like this compound.

Caption: Signaling pathway of α4β2 nAChR activation and antagonism.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Two-Electrode Voltage Clamp

The following diagram illustrates the workflow for a TEVC experiment to determine functional antagonism.

Caption: Workflow for a two-electrode voltage clamp (TEVC) experiment.

Conclusion

While this compound is identified as an antagonist of α4β2 nAChRs, a thorough quantitative characterization is fundamental for its further development and for understanding its precise mechanism of action. The experimental protocols and data presentation frameworks provided in this guide offer a robust starting point for researchers to systematically investigate its antagonist properties. By employing radioligand binding assays and electrophysiological techniques, key parameters such as binding affinity and functional potency can be determined. This detailed characterization will be invaluable for elucidating the therapeutic potential of this compound and for the rational design of novel modulators of the nicotinic cholinergic system.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dmab-anabaseine Dihydrochloride (B599025)

Introduction

Dmab-anabaseine dihydrochloride is a synthetic derivative of anabaseine (B15009), a naturally occurring alkaloid found in certain marine worms and ants.[1][2] It has garnered significant interest in the field of neuroscience due to its specific interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 nAChRs.[3][4][5][6] This dual activity makes it a valuable research tool for studying the roles of these receptor subtypes in cognitive processes and as a potential therapeutic agent for neurological disorders. This guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, detailed experimental protocols, and insights into its mechanism of action.

Molecular and Physicochemical Properties

This compound is the salt form of the free base, which enhances its solubility and stability for experimental use.[6] Its core structure consists of an anabaseine moiety linked to a 4-dimethylaminobenzylidene group.

| Property | Value | Source |

| Molecular Formula | C19H21N3•2HCl | [3][7] |

| Molecular Weight | 364.32 g/mol | [3][6][7] |

| CAS Number | 154149-38-9 | [3] |

| Alternate Name | 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride | [7] |

| Appearance | Orange solid | [8] |

| Purity | ≥98% (by HPLC) | [3][6] |

| Storage | Desiccate at -20°C | [3][6] |

Pharmacological Profile